molecular formula C11H10N4O3S B2375267 1-methyl-5-(thiophen-3-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione CAS No. 1170146-42-5

1-methyl-5-(thiophen-3-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione

Cat. No.: B2375267
CAS No.: 1170146-42-5
M. Wt: 278.29
InChI Key: ZXUWVFJFILUNNL-UHFFFAOYSA-N
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Description

1-methyl-5-(thiophen-3-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione is a high-purity chemical compound offered for research applications. This molecule features a complex dihydropyrimidopyrimidine trione core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure is substituted with a thiophen-3-yl moiety, which can enhance molecular diversity and interaction with biological targets. Compounds within the pyrimidopyrimidine and fused pyrimidine families have been the subject of extensive research due to their significant pharmacological potential. Literature indicates that related structures demonstrate a range of biological properties, including antitumor, antimicrobial, antioxidant, and antiviral activities . The synthesis of such complex heterocycles often leverages sustainable and efficient methods, including multicomponent reactions (MCRs) in aqueous solutions, which align with green chemistry principles . Researchers are exploring these derivatives as key synthons for developing novel therapeutic agents and biochemical probes. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-methyl-5-thiophen-3-yl-6,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4,7-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3S/c1-15-8-6(9(16)14-11(15)18)7(12-10(17)13-8)5-2-3-19-4-5/h2-4,7H,1H3,(H2,12,13,17)(H,14,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUWVFJFILUNNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(NC(=O)N2)C3=CSC=C3)C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-5-(thiophen-3-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound features a complex bicyclic structure that includes both pyrimidine and thiophene moieties. This structural arrangement is pivotal in determining its biological activity.

Anticancer Properties

Recent studies have shown that derivatives of pyrimidine compounds exhibit significant anticancer activity. Specifically, the compound under investigation has demonstrated potent effects against various cancer cell lines. For instance:

  • Caspase Activation : The compound triggers apoptosis in HepG2 and Huh-7 cell lines by significantly activating caspases 3 and 7 at varying doses .
  • Cell Cycle Arrest : In a study involving HeLa cells, the compound caused G2/M phase arrest in a dose-dependent manner .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : It has shown considerable antibacterial activity against strains such as E. coli and S. aureus, with notable bacteriostatic effects observed .
  • Fungal Activity : Antifungal properties have been reported against A. flavus and A. niger, indicating a broad spectrum of antimicrobial efficacy .

Other Pharmacological Effects

The compound's biological profile extends beyond anticancer and antimicrobial effects:

  • Anti-inflammatory Activity : Research indicates potential anti-inflammatory effects, which may be beneficial in treating inflammatory diseases .
  • Antioxidant Properties : The compound has displayed antioxidant activity, contributing to its potential as a therapeutic agent in oxidative stress-related conditions .

The mechanisms underlying the biological activities of 1-methyl-5-(thiophen-3-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione are complex and multifaceted:

  • DNA Intercalation : Similar compounds have been shown to intercalate into bacterial DNA, disrupting replication processes and leading to cell death .
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and microbial resistance mechanisms .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds:

  • Synthesis of Pyrimidine Derivatives : A study synthesized various pyrimidine derivatives and evaluated their anticancer properties against multiple cell lines. The results indicated that modifications to the thiophene ring significantly enhanced biological activity .
  • Comparative Analysis : In comparative studies involving similar compounds, it was found that those with methyl substitutions exhibited heightened anticancer effects across different cancer types .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity:

  • Caspase Activation : The compound triggers apoptosis in various cancer cell lines such as HepG2 and Huh-7 by activating caspases 3 and 7 in a dose-dependent manner.
  • Cell Cycle Arrest : Studies involving HeLa cells have shown that the compound causes G2/M phase arrest, indicating its potential as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of 1-methyl-5-(thiophen-3-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione are promising:

  • Bacterial Inhibition : It demonstrates considerable antibacterial activity against common strains such as Escherichia coli and Staphylococcus aureus, exhibiting notable bacteriostatic effects.
  • Fungal Activity : The compound has antifungal properties against species like Aspergillus flavus and Aspergillus niger, indicating a broad spectrum of antimicrobial efficacy.

Other Pharmacological Effects

Beyond anticancer and antimicrobial applications, this compound shows potential in other areas:

  • Anti-inflammatory Activity : Preliminary research suggests it may have anti-inflammatory effects beneficial for treating inflammatory diseases.
  • Antioxidant Properties : The compound exhibits antioxidant activity, which could be advantageous in managing oxidative stress-related conditions.

Recent studies have highlighted the potential of this compound in various applications:

  • A study demonstrated its ability to activate caspases leading to apoptosis in liver cancer cells (HepG2) at specific concentrations.
  • Another investigation reported significant antibacterial effects against pathogenic strains using agar diffusion methods.
  • Research on its antioxidant properties indicated that it could mitigate oxidative stress in cellular models.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Pyrimido[4,5-d]Pyrimidine Derivatives

Compound ID/Name Substituent(s) Melting Point (°C) IR (ν, cm⁻¹, Notable Peaks) Key Spectral Observations (¹H/¹³C NMR)
1-Methyl-5-(thiophen-3-yl)-trione (Target) Thiophen-3-yl, N1-methyl Not reported Likely 3200–3400 (N–H), 1650–1750 (C=O) Expected δ ~5.5 (C5–H), δ ~160–170 (C=O)
4p () Thiophen-2-yl 330–333 3226 (N–H), 1740–1696 (C=O) Thiophene protons at δ 7.76–6.83 (m)
4a () 4-Isopropylphenyl 228–230 3202 (N–H), 1751–1673 (C=O) Isopropyl δ 2.93 (h), δ 1.21 (d); aromatic δ 7.72 (dd)
4d () 4-Methoxyphenyl 258–287 3405 (N–H), 1683 (C=O) OCH3 δ 3.77 (s); aromatic δ 6.95 (m)
Compound 1 () Styryl Not reported Not provided IC50 = 10.11 ppm (antimicrobial)

Key Observations:

  • Substituent Effects :
    • Electron-donating groups (e.g., methoxy in 4d, thiophene in 4p) enhance solubility and lower melting points compared to electron-withdrawing groups (e.g., nitro in 4j, 4k) .
    • Thiophene vs. Phenyl : Thiophene derivatives (e.g., 4p) exhibit higher melting points (330–333°C) than phenyl-substituted analogues (e.g., 4f: 262–265°C), likely due to stronger sulfur-mediated intermolecular interactions .
  • Spectral Trends :
    • IR : C=O stretches (1650–1750 cm⁻¹) and N–H vibrations (3200–3400 cm⁻¹) are consistent across derivatives.
    • ¹H NMR : Thiophene protons appear as multiplets in δ 6.8–7.8, while methoxy groups resonate as singlets near δ 3.7–4.1 .

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound and its analogs?

The synthesis typically involves multi-step cyclocondensation reactions. For example, thiophene-containing precursors are reacted with pyrimidine intermediates under reflux conditions. Polar aprotic solvents like HMPA or DMF are used at elevated temperatures (e.g., 150°C) to facilitate annelation, followed by purification via column chromatography or crystallization from methanol/DMF .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

Key methods include:

  • 1H/13C NMR : To resolve proton environments and carbon frameworks (e.g., δ 7.21–7.34 ppm for aromatic protons, δ 164.4 ppm for carbonyl carbons) .
  • IR spectroscopy : Identifies carbonyl stretches (1695–1748 cm⁻¹) and NH vibrations (3120–3486 cm⁻¹) .
  • Elemental analysis : Validates purity (>95%) by comparing calculated vs. observed C/H/N ratios .
  • Mass spectrometry : Confirms molecular weight via [M+H]+ peaks .

Q. What biological activities are reported for structurally related pyrimido-pyrimidinetriones?

Analogous compounds exhibit:

  • Inhibition of mutant SOD1-dependent protein aggregation (EC50 ~3.36 μM), critical for neurodegenerative disease research .
  • Antibacterial activity through thiophene interactions with bacterial enzymes (e.g., thieno-pyrimidines) .

Advanced Research Questions

Q. How can regioselectivity challenges in thiophene substitution be addressed during synthesis?

Regioselectivity is influenced by:

  • Electronic effects : Electron-withdrawing groups on thiophene direct substitution to the 3-position.
  • Solvent/catalyst systems : Polar solvents (DMF) with Et3N enhance nucleophilic attack, as seen in analogous syntheses of thiophene-fused pyrimidines .
  • Temperature control : Lower temperatures favor kinetic control, reducing side products .

Q. How should discrepancies between calculated and observed elemental analysis data be resolved?

Minor deviations (e.g., C: 66.50 vs. 66.65) may arise from hygroscopicity or incomplete combustion. Mitigation strategies include:

  • Vacuum drying : Ensures complete solvent removal before analysis .
  • Cross-validation : Use HRMS or X-ray crystallography to confirm molecular composition .

Q. What strategies improve solubility for in vitro bioactivity assays?

  • Functional group modification : Introducing hydrophilic groups (e.g., carboxylic acids via ester hydrolysis) enhances aqueous solubility .
  • Co-solvent systems : DMSO/PBS mixtures (≤5% DMSO) maintain compound stability while improving dissolution .

Q. How does the dihydropyrimidine ring conformation affect binding affinity to target proteins?

The half-chair conformation of the dihydropyrimidine ring enables optimal hydrogen bonding with active sites. Substituents like thiophen-3-yl enhance π-π stacking with aromatic residues in target proteins, as shown in docking studies of related inhibitors .

Data Contradiction Analysis

Q. How can conflicting NMR data for similar compounds be reconciled?

Discrepancies in chemical shifts (e.g., δ 3.34 ppm vs. δ 4.11 ppm for alkyl protons) may arise from:

  • Solvent effects : CDCl3 vs. DMSO-d6 alter proton environments .
  • Tautomerism : Keto-enol equilibria in trione systems can shift peak positions .
  • Dynamic effects : Temperature-dependent conformational changes may obscure signals .

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